Spiro[cyclopentane-1,2'-indene]-1',3'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclopentane-1,2’-indene]-1’,3’-dione is a unique spirocyclic compound characterized by its rigid structure, which consists of a cyclopentane ring fused to an indene moiety through a spiro carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopentane-1,2’-indene]-1’,3’-dione typically involves a multi-component reaction. One common method includes the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and 2-arylidene-1,3-indanedione in dry dimethoxymethane at room temperature. This reaction proceeds smoothly to yield the desired spirocyclic product with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for Spiro[cyclopentane-1,2’-indene]-1’,3’-dione are not well-documented, the principles of green chemistry can be applied to scale up the synthesis. This includes using environmentally friendly solvents and catalysts, optimizing reaction conditions to minimize waste, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclopentane-1,2’-indene]-1’,3’-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in (3 + 2) cycloaddition reactions with donor-acceptor cyclopropanes and α,β-unsaturated enamides, leading to the formation of spirocyclic derivatives.
Substitution Reactions: The spirocyclic structure allows for selective substitution reactions, particularly at the indene moiety.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve NaOH as a catalyst and are carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Often use nucleophiles such as amines or alkoxides under mild conditions.
Major Products
The major products formed from these reactions are highly functionalized spirocyclic compounds, which can be further modified for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
Spiro[cyclopentane-1,2’-indene]-1’,3’-dione serves as a valuable building block in the synthesis of complex organic molecules. Its rigid structure and unique reactivity make it an ideal candidate for constructing spirocyclic frameworks in natural product synthesis and drug development .
Biology and Medicine
In medicinal chemistry, spirocyclic compounds like Spiro[cyclopentane-1,2’-indene]-1’,3’-dione are explored for their potential as therapeutic agents. Their unique three-dimensional structures can enhance binding affinity and selectivity for biological targets, leading to the development of novel drugs .
Industry
The compound’s stability and reactivity make it suitable for applications in materials science, including the development of advanced polymers and nanomaterials. Its use in industrial processes can lead to the creation of new materials with enhanced properties .
Wirkmechanismus
The mechanism by which Spiro[cyclopentane-1,2’-indene]-1’,3’-dione exerts its effects is primarily through its ability to participate in cycloaddition and substitution reactions. The spirocyclic structure provides a unique three-dimensional framework that can interact with various molecular targets, facilitating the formation of complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]-pyridine] Derivatives: These compounds share a similar spirocyclic structure but differ in the heterocyclic components attached to the spiro carbon.
Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine] Derivatives: These compounds also feature a spirocyclic framework but incorporate different heteroatoms and functional groups.
Uniqueness
Spiro[cyclopentane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of a cyclopentane ring and an indene moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C13H12O2 |
---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
spiro[cyclopentane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C13H12O2/c14-11-9-5-1-2-6-10(9)12(15)13(11)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
ACISAEKOCZTUOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.